molecular formula C20H21FN2O B1669093 Citalopram CAS No. 59729-33-8

Citalopram

Cat. No.: B1669093
CAS No.: 59729-33-8
M. Wt: 324.4 g/mol
InChI Key: WSEQXVZVJXJVFP-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Citalopram undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Therapeutic Applications

Citalopram is approved for several conditions, including:

  • Major Depressive Disorder : The primary indication for this compound, showing significant efficacy in clinical trials.
  • Anxiety Disorders : Effective in managing generalized anxiety disorder and panic disorder.
  • Obsessive-Compulsive Disorder : Used off-label to alleviate symptoms.
  • Eating Disorders : Prescribed for conditions such as bulimia nervosa and binge eating disorder.
  • Alcohol Use Disorders : Investigated for its potential to reduce cravings and withdrawal symptoms.

Neuroprotective Effects

Recent studies have highlighted this compound's neuroprotective properties, particularly in neurodegenerative diseases like Alzheimer's Disease. Research indicates that this compound may mitigate mitochondrial dysfunction associated with Alzheimer's pathology.

Case Study Insights

  • Neuroprotection in Alzheimer's Disease :
    • A study demonstrated that this compound treatment led to reduced levels of amyloid-beta (Aβ) and improved mitochondrial dynamics in mouse models expressing mutant amyloid precursor protein (APP). This suggests a potential role for this compound in protecting against synaptic dysfunction and enhancing cell survival rates in neurodegenerative contexts .
  • Impact on Neuronal Differentiation :
    • Another investigation into human embryonic stem cells revealed that exposure to this compound during neuronal differentiation influenced gene expression patterns associated with neurodevelopment. This study utilized a multi-omics approach, indicating that this compound could have implications for developmental neuroscience .

Pharmacological Profile

Indication Evidence Level Patient Characteristics Dosage Form
Major Depressive DisorderHighAdultsOral tablets
Generalized Anxiety DisorderModerateAdultsOral tablets
Obsessive-Compulsive DisorderModerateAdultsOral tablets
Bulimia NervosaModerateAdultsOral tablets
Alcohol Use DisordersEmergingAdultsOral tablets

Adverse Effects and Considerations

While generally well-tolerated, this compound can cause side effects such as:

  • Nausea
  • Fatigue
  • Sexual dysfunction
  • Weight gain

Monitoring is essential, especially when used in combination with other medications due to potential drug-drug interactions.

Biological Activity

Citalopram is a widely used selective serotonin reuptake inhibitor (SSRI) primarily prescribed for the treatment of major depressive disorder (MDD) and anxiety disorders. Its biological activity is characterized by its mechanism of action, pharmacokinetics, efficacy in clinical settings, and its side effects profile.

This compound's primary mechanism involves the inhibition of serotonin reuptake in the central nervous system (CNS). This action enhances serotonergic neurotransmission, which is crucial for mood regulation. Unlike many tricyclic antidepressants, this compound exhibits a selective affinity for serotonin transporters (SLC6A4) and has minimal interactions with other neurotransmitter receptors such as norepinephrine, dopamine, and histamine receptors .

  • Serotonin Reuptake Inhibition : this compound is at least eight times more potent than its metabolites in inhibiting serotonin reuptake, indicating that its antidepressant effects are primarily due to the parent compound rather than its metabolites .
  • Receptor Affinity : this compound has low affinity for muscarinic acetylcholine receptors and does not significantly affect adrenergic or dopaminergic systems, which contributes to a favorable side effect profile compared to older antidepressants .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Bioavailability : Approximately 80%.
  • Half-life : Ranges from 24 to 48 hours , with an average of about 35 hours. This half-life may be extended in populations with hepatic impairment or older age .
  • Metabolism : Primarily metabolized by CYP450 enzymes (CYP3A4 and CYP2C19), leading to various metabolites, although the parent compound remains predominant in plasma .

Clinical Efficacy

Numerous clinical trials have demonstrated this compound's efficacy in treating depression:

  • Children and Adolescents : A randomized controlled trial showed that this compound significantly improved depressive symptoms compared to placebo within one week. The mean dose was approximately 24 mg/day, with a notable effect size of 2.9 on the Children's Depression Rating Scale .
  • Adults with MDD : In a study involving nearly 2,900 outpatients, the mean exit dose was 41.8 mg/day. The remission rates were reported at 28% using the Hamilton Depression Rating Scale (HAM-D) and 33% on the Quick Inventory of Depressive Symptomatology (QIDS-SR) .
  • Preventive Efficacy : this compound has also been evaluated for preventing recurrent depression in elderly patients, showing significant efficacy in reducing recurrence rates during maintenance therapy .

Side Effects

While generally well tolerated, this compound can cause side effects including:

  • Nausea
  • Abdominal pain
  • Rhinitis
  • Discontinuation rates due to adverse events were comparable between this compound and placebo groups in various studies .

Summary Table of Key Findings

Parameter Details
Mechanism of ActionSelective serotonin reuptake inhibitor
Bioavailability~80%
Half-life24 to 48 hours (average ~35 hours)
MetabolismPrimarily via CYP3A4 and CYP2C19
Efficacy in AdultsRemission rates: 28% (HAM-D), 33% (QIDS-SR)
Efficacy in ChildrenSignificant improvement within one week
Common Side EffectsNausea, abdominal pain, rhinitis

Case Studies

Several case studies illustrate this compound's effectiveness:

  • A study on patients undergoing treatment for head and neck cancer indicated that this compound could prevent major depression during treatment phases, showcasing its utility beyond traditional psychiatric settings .
  • Another longitudinal study highlighted that this compound maintained efficacy over extended periods, confirming its role in long-term management strategies for depression .

Q & A

Basic Research Questions

Q. What experimental designs are most robust for isolating citalopram's neuropharmacological effects from confounding variables in clinical trials?

Methodological Answer:

  • Use double-blind, randomized controlled trials (RCTs) with placebo arms to minimize bias.
  • Control physiological variables (e.g., heart rate, anxiety levels) through pre-screening and stratified randomization .
  • Incorporate crossover designs to reduce inter-individual variability, ensuring washout periods account for this compound’s half-life (~35 hours) .
  • Validate outcomes using standardized scales (e.g., Hamilton Depression Rating Scale) to quantify symptom severity objectively .

Q. How can researchers ensure reproducibility when studying this compound’s molecular mechanisms in vitro?

Methodological Answer:

  • Standardize cell lines (e.g., HEK-293 for serotonin transporter expression) and culture conditions (e.g., serum concentration, incubation time) .
  • Replicate dose-response curves (e.g., 50–200 µM for apoptosis assays) across multiple replicates, using statistical methods like one-way ANOVA with post-hoc Tukey tests to confirm significance .
  • Report raw data and analytical protocols (e.g., flow cytometry for apoptosis detection) in compliance with FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Advanced Research Questions

Q. How do conflicting findings on this compound’s efficacy in comorbid depression and chronic illness (e.g., HIV/HCV) inform hypothesis refinement?

Methodological Answer:

  • Conduct meta-analyses of trials (e.g., CTN-194 study) to identify heterogeneity sources, such as patient subgroups or drug interactions with interferon/ribavirin .
  • Apply PICOT framework to refine hypotheses: Population (HIV/HCV co-infected), Intervention (this compound), Comparison (placebo), Outcome (depression incidence), Time (6–12 months) .
  • Use sensitivity analyses to test robustness, excluding outliers or adjusting for covariates like baseline cytokine levels .

Q. What methodologies resolve contradictions in this compound’s impact on interoceptive awareness versus anxiety reduction?

Methodological Answer:

  • Employ multimodal imaging (fMRI/EEG) paired with behavioral tasks (e.g., heartbeat detection) to disentangle interoceptive vs. anxiolytic effects .
  • Apply mixed-effects models to longitudinal data, separating acute (single-dose) and chronic (4–8 weeks) administration effects .
  • Control for serotonin-independent pathways (e.g., vagal nerve activity) via pharmacological blockade or heart rate variability metrics .

Q. How can researchers investigate this compound’s pro-apoptotic effects in cancer cells while addressing variability in dose-response relationships?

Methodological Answer:

  • Use high-throughput screening (e.g., MTT assays) to establish IC50 values across cancer cell lines (e.g., HEP-2, MCF-7) .
  • Validate apoptosis via dual staining (Annexin V-FITC/PI) and caspase-3 activation assays, with triplicate technical and biological replicates .
  • Apply systems biology models to simulate dose-dependent effects on cell cycle arrest (G0/G1 phase) and mitochondrial membrane potential .

Q. Data Analysis & Contradiction Resolution

Q. What statistical approaches are optimal for reconciling discrepancies in this compound’s efficacy across demographic subgroups (e.g., age, sex)?

Methodological Answer:

  • Perform subgroup analyses with Bonferroni correction to avoid Type I errors, reporting confidence intervals for effect sizes (e.g., Cohen’s d) .
  • Use machine learning (e.g., random forests) to identify predictors of treatment response (e.g., genetic polymorphisms in CYP2C19) .
  • Publish negative results and raw datasets in open repositories to enable re-analysis and reduce publication bias .

Q. How should researchers address variability in this compound’s pharmacokinetics when designing cross-species studies?

Methodological Answer:

  • Normalize doses using allometric scaling (body surface area) for rodent-to-human translation .
  • Measure plasma concentrations via LC-MS/MS to correlate exposure levels with behavioral outcomes (e.g., forced swim test immobility) .
  • Account for species-specific metabolism (e.g., CYP2D6 in humans vs. CYP2D2 in rats) using in vitro microsomal assays .

Q. Ethical & Methodological Considerations

Q. What protocols ensure ethical rigor in trials involving vulnerable populations (e.g., adolescents, elderly) receiving this compound?

Methodological Answer:

  • Adhere to ICH-GCP guidelines , obtaining informed consent with simplified language for cognitive impairment cohorts .
  • Monitor adverse events (e.g., QT prolongation) via ECG and serum electrolytes, with independent Data Safety Monitoring Boards (DSMBs) .
  • Use adaptive designs to halt trials early if harm or futility is detected .

Properties

IUPAC Name

1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20/h4-9,12H,3,10-11,14H2,1-2H3
Source PubChem
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InChI Key

WSEQXVZVJXJVFP-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O
Source PubChem
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DSSTOX Substance ID

DTXSID8022826
Record name Citalopram
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Molecular Weight

324.4 g/mol
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Physical Description

Solid
Record name Citalopram
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Boiling Point

347-358, BP: 175-181 °C at 0.03 mm Hg /Citalopram/
Record name Citalopram
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Solubility

Sparingly soluble, log Kow = 1.39 at 22 °C.Solubility in water = 15,460 mg/L at 22 °C /Citalopram hydrobromide/, ... Sparingly soluble in water and soluble in ethanol.
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Mechanism of Action

The mechanism of action of citalopram results from its inhibition of CNS neuronal reuptake of serotonin (5-HT). The molecular target for citalopram is the serotonin transporter (solute carrier family 6 member 4, _SLC6A4_), inhibiting its serotonin reuptake in the synaptic cleft. Citalopram binds with significantly less affinity to histamine, acetylcholine, and norepinephrine receptors than tricyclic antidepressant drugs. This drug has no or neglible affinity for _5-HT1A_, _5-HT2A_, _dopamine D_1 and _D2_, _α1-_, _α2_-, and_ β­ adrenergic_, _histamine H1_, _gamma-aminobutyric acid_ (GABA), _muscarinic_, _cholinergic_, and _benzodiazepine_ receptors. Antagonism of _muscarinic_, _histaminergic_, and _adrenergic receptors_ is thought to be associated with several anticholinergic, sedative, and cardiovascular effects of other psychotropic drugs., /In/ whole-cell patch clamp recording of heterologous HERG-mediated currents in transfected mammalian cells ... citalopram blocks HERG with an IC(50) of 3.97 uM. This is slightly less potent than fluoxetine in /the same/ system (IC(50) of 1.50 uM). In isolated guinea pig ventricular cardiomyocytes, citalopram inhibited L-type calcium current (I(Ca,L)). The voltage dependence of I(Ca,L) inactivation in the presence of 100 uM citalopram was shifted significantly leftward. As a result, the I(Ca,L) 'window' in citalopram was found to be smaller & leftward-shifted compared to control. /These/ effects ... may help to explain citalopram's good cardiac safety profile, given its propensity to block HERG at excessive dosages. /Salt not specified/, The study was aimed to investigate the effects of the minimal effective doses of acute citalopram (5 mg/kg), (+/-)-8-hydroxydipropylaminotetralin HBr (8-OH-DPAT; 0.1 mg/kg), & their combined treatment on the rat open field & forced swimming behaviour & post-mortem monoamine content. The animals were prospectively divided into the vehicle- and para-chlorophenylalanine (p-CPA)-pretreated (350 mg/kg) groups. Acute citalopram (5 mg/kg), 8-OH-DPAT (0.1 mg/kg), or their combined treatment had no major effect on the rat open field & forced swimming behaviour. The post-mortem catecholamine content in four brain regions studied was unchanged in all treatment groups. The combined 8-OH-DPAT (0.1 mg/kg) & citalopram (5 mg/kg) treatment partially reversed the p-CPA-induced decr of serotonin (5-HT) and 5-hydroxy-indolacetic acid (5-HIAA) content. The present experiments demonstrate that the 5-HT1A receptors mediate some of the selective serotonin reuptake inhibitor-induced biochemical phenomena.
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Color/Form

Fine white to off-white powder

CAS No.

59729-33-8
Record name Citalopram
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Melting Point

182-188, Crystals from isopropanol. MP: 182-183. Freely soluble in water, ethanol, chloroform /Citolapram hydrobromide/, 178 °C
Record name Citalopram
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Synthesis routes and methods I

Procedure details

A solution of freshly prepared 3-dimethylaminopropylmagnesium chloride (0.6M in THF, 7.6 ml) was added to a cooled solution of 3-chloromethyl-4-(4-fluoro-benzoyl)-benzonitrile (0.5 g) in ethylene glycol dimethyl ether (4 ml) so that the temperature did not raise above −4° C. The mixture was stirred for 30 minutes at −15° C. and 100 minutes at room temperature before 0.5N hydrobromic acid was added to adjust the pH to 10. The phases were separated and the aqueous phase was extracted twice with toluene (25 ml). The combined organic phases were dried over sodium sulfate, filtered and dried in vacuo to give a viscous oil (0.44 g, 75%). Spectral and analytical data were in accordance with the literature.
Quantity
7.6 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
75%

Synthesis routes and methods II

Procedure details

A solution of 3-dimethylaminopropylmagnesium chloride (1.2M in THF, 84 ml) was added to a cooled solution of 3-chloromethyl-4-(4-fluoro-benzoyl)-benzonitrile (25.0 g) in a mixture of toluene (175 ml) and THF (50 ml) so that the temperature did not raise above −5° C. The mixture was stirred for 2 hours at 0° C. before water (100 ml) and saturated NH4Cl solution were added to adjust the pH to 9. The phases were separated and the aqueous phase was extracted twice with toluene (200 ml). The combined organic phases were washed with water (200 ml) and concentrated in vacuo to give a viscous oil (28.0 g, 95%). Spectral and analytical data were in accordance with the literature.
Quantity
84 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
95%

Synthesis routes and methods III

Procedure details

A solution of 4-fluoro phenylmagnesium bromide (0.7M in THF, 16 ml) was added to a cooled solution of 2-chloromethyl-4-cyano-benzoyl chloride (1.75 g) in toluene (20 ml) so that the temperature did not rise above 0° C. After 40 minutes a solution of 3-dimethylaminopropylmagnesium chloride (0.85M in THF, 10 ml) was added so that the temperature did not rise above 2° C. The mixture was stirred for 30 minutes, and water (30 ml) was added. The pH of the mixture was adjusted to 4.5, and the phases were separated. The pH of the aqueous phase was adjusted to 8 and extracted with toluene (30 ml) and 2-propanol (10 ml). The organic phase was concentrated in vacuo to give a viscous oil (1.5 g, 56%). Spectral and analytical data were in accordance with the literature.
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Yield
56%

Synthesis routes and methods IV

Procedure details

60% Sodium hydride (0.92 g) was dispersed in THF (30 ml). To the obtained suspension was added dropwise a solution of 1-(4′-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (4.80 g) in THF (10 ml) at 40-50° C. The mixture was stirred at the same temperature for 30 min, and a solution of 3-dimethylaminopropyl chloride (3.2 g) in toluene (20 ml) was added dropwise, which was followed by stirring for 10 min. Then, dimethyl sulfoxide (30 ml) was further added dropwise and the mixture was stirred at 65-70° C. for 3 hr. The reaction mixture was poured into ice water (200 ml) and extracted 3 times with toluene (60 ml). The organic layer was extracted twice with 20% aqueous acetic acid (60 ml). The aqueous layer was neutralized, extracted twice with toluene (60 ml) and washed with water. Anhydrous potassium carbonate (2 g) and silica gel (2 g) were added and the mixture was stirred and filtered. The solvent was evaporated to give 1-(3′-dimethylaminopropyl)-1-(4′-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (citalopram base) as a viscous oil (3.37 g, 51.6%).
Quantity
0.92 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
3.2 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods V

Procedure details

To a stirred solution of 5-aminomethyl-1-(3-dimethylamino-propyl)-1-(4-fluoro-phenyl)-1,3-dihydro-isobenzofuran (0.5 g, 1.5 mmol) in dichloromethane (10 mL) was added an aqueous solution of potassium bisulfate and sodium hydroxide (19 mL; 0.2 M in K2S2O8, 3.8 mmol; 0.4 M in NaOH, 7.6 mmol), followed by an aqueous solution of nickel sulfate (1.5 mL, 40 mM, 61 μmol). The mixture was stirred vigorously for 4 days, and was then filtered through celite. The filtrate was partitioned between aqueous sulfuric acid (2 M) and toluene. The aqueous layer was separated, and the pH of the mixture was adjusted to >9 by the addition of aqueous ammonia solution (25% w/v). The solution was extracted with toluene, and this latter toluene extract was dried over magnesium sulfate and evaporated to give the free base of citalopram as a very pale yellow oil (0.35 g, 70%).
Name
5-aminomethyl-1-(3-dimethylamino-propyl)-1-(4-fluoro-phenyl)-1,3-dihydro-isobenzofuran
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
catalyst
Reaction Step Two
Name
Yield
70%

Retrosynthesis Analysis

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Citalopram
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